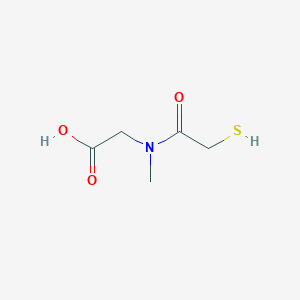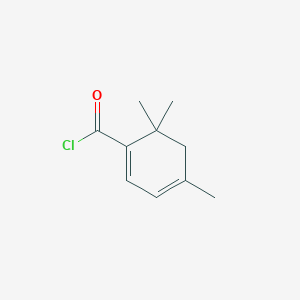
1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in organic synthesis and medicinal chemistry. This compound is also known as 4,6,6-trimethyl-1,3-cyclohexadien-1-carbonyl chloride or DMAD, and it is widely used as a reagent in organic chemistry reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is based on its ability to act as a highly reactive electrophile. This reactivity is due to the presence of the carbonyl chloride group, which undergoes nucleophilic attack by various nucleophiles, including amines, alcohols, and thiols. The resulting adducts can then be further modified through various chemical reactions, including reduction, oxidation, and functional group transformations.
Biochemical and Physiological Effects:
While DMAD is primarily used in organic synthesis, it has also been investigated for its potential biochemical and physiological effects. Studies have shown that DMAD can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DMAD has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- in lab experiments is its high reactivity and versatility as a reagent. This compound can be used in a wide range of chemical reactions, making it a valuable tool for synthetic chemists. However, DMAD is also highly reactive and can be difficult to handle, requiring specialized equipment and precautions to ensure safe handling.
Direcciones Futuras
There are several future directions for research on 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl-. One potential area of investigation is the development of new synthetic methodologies using DMAD as a key reagent. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMAD and its potential as a therapeutic agent. Finally, the development of new derivatives of DMAD with improved properties and reactivity could lead to the discovery of new compounds with valuable applications in organic synthesis and medicinal chemistry.
Métodos De Síntesis
The synthesis of 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is typically carried out through the reaction of trimethylsilyl chloride with 1,3-cyclohexadiene in the presence of a Lewis acid catalyst. This reaction results in the formation of DMAD as a highly reactive and versatile reagent for organic synthesis.
Aplicaciones Científicas De Investigación
DMAD has been extensively used in scientific research for its diverse applications in organic synthesis and medicinal chemistry. This compound is commonly used as a reagent for the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. DMAD has also been used in the preparation of enantiomerically pure compounds through asymmetric synthesis.
Propiedades
Número CAS |
179104-42-8 |
|---|---|
Nombre del producto |
1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- |
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
4,6,6-trimethylcyclohexa-1,3-diene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-7-4-5-8(9(11)12)10(2,3)6-7/h4-5H,6H2,1-3H3 |
Clave InChI |
HGKHQFHUXCJYMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C1)(C)C)C(=O)Cl |
SMILES canónico |
CC1=CC=C(C(C1)(C)C)C(=O)Cl |
Sinónimos |
1,3-Cyclohexadiene-1-carbonyl chloride, 4,6,6-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







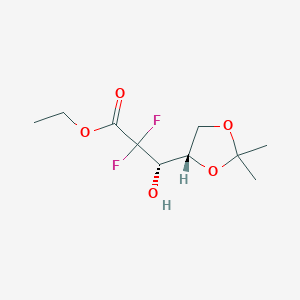
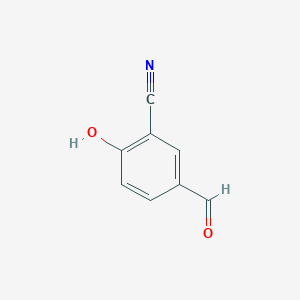
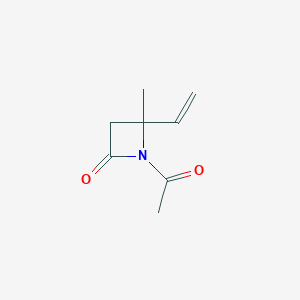
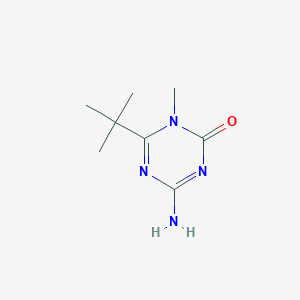

![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
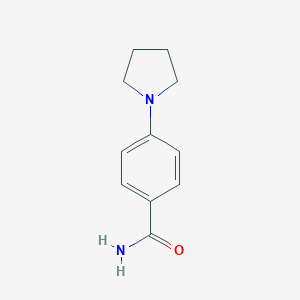

![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
